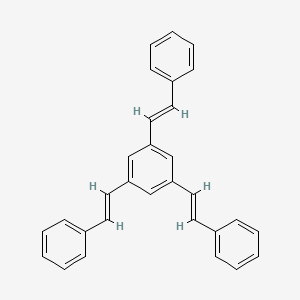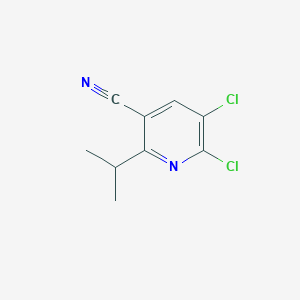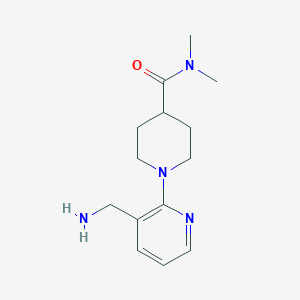
1-(3-(Aminomethyl)pyridin-2-yl)-N,N-dimethylpiperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(Aminomethyl)pyridin-2-yl)-N,N-dimethylpiperidine-4-carboxamide is a complex organic compound that features a piperidine ring substituted with an aminomethyl group on the pyridine ring and a carboxamide group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Aminomethyl)pyridin-2-yl)-N,N-dimethylpiperidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a nucleophilic substitution reaction using aminomethyl pyridine as a starting material.
Formation of the Carboxamide Group: The carboxamide group is typically formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often using catalysts and specific reaction conditions to increase yield and purity. The use of continuous flow reactors and automated synthesis can also enhance the efficiency of production.
化学反応の分析
Types of Reactions: 1-(3-(Aminomethyl)pyridin-2-yl)-N,N-dimethylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aminomethyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or halides.
Major Products:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound, potentially altering the functional groups.
Substitution: Substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(3-(Aminomethyl)pyridin-2-yl)-N,N-dimethylpiperidine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its use as a scaffold for drug development.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industrial Applications: The compound can be used in the synthesis of other complex molecules and as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of 1-(3-(Aminomethyl)pyridin-2-yl)-N,N-dimethylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl and carboxamide groups play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.
類似化合物との比較
1-(3-(Aminomethyl)pyridin-2-yl)-N,N-dimethylpiperidine-4-carboxamide: can be compared to other piperidine derivatives and pyridine-containing compounds.
Pyridine Derivatives: Compounds like 2-aminopyridine and 3-aminopyridine share structural similarities but differ in their functional groups and reactivity.
Piperidine Derivatives: Compounds such as piperidine-4-carboxamide and N,N-dimethylpiperidine have similar core structures but differ in their substituents.
Uniqueness: The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity
特性
分子式 |
C14H22N4O |
|---|---|
分子量 |
262.35 g/mol |
IUPAC名 |
1-[3-(aminomethyl)pyridin-2-yl]-N,N-dimethylpiperidine-4-carboxamide |
InChI |
InChI=1S/C14H22N4O/c1-17(2)14(19)11-5-8-18(9-6-11)13-12(10-15)4-3-7-16-13/h3-4,7,11H,5-6,8-10,15H2,1-2H3 |
InChIキー |
JKVHHKPBNAOQGL-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)C1CCN(CC1)C2=C(C=CC=N2)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methyl-3-(methylthio)-7-nitro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B15228809.png)

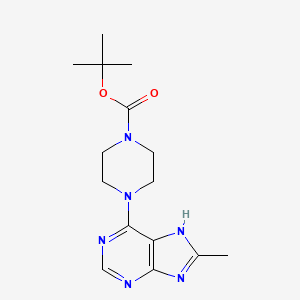
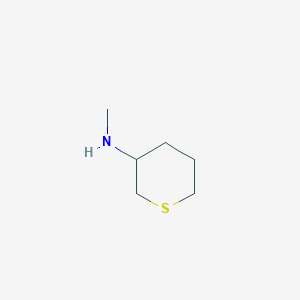

![tert-Butyl 7-aminooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B15228852.png)
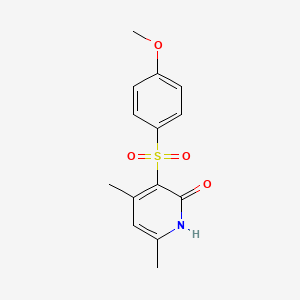
![3-{Bicyclo[1.1.1]pentan-1-yl}bicyclo[1.1.1]pentan-1-amine](/img/structure/B15228865.png)
![7-Ethyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one](/img/structure/B15228866.png)
![tert-butyl (1R,4S)-6-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B15228874.png)
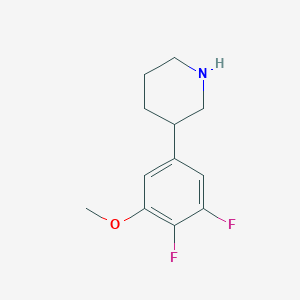
![6-Chloro-2-(m-tolyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15228883.png)
